molecular formula C12H11NOS B6325559 4-Hydroxy-2-(2-methylthiophenyl)pyridine CAS No. 115768-79-1

4-Hydroxy-2-(2-methylthiophenyl)pyridine

Cat. No.: B6325559
CAS No.: 115768-79-1
M. Wt: 217.29 g/mol
InChI Key: UFZHLWVFZLWYTR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(2-methylthiophenyl)pyridine is a chemical compound known for its diverse applications in various fields such as medicine, environmental science, and industrial research. This compound features a pyridine ring substituted with a hydroxy group at the 4-position and a 2-methylthiophenyl group at the 2-position, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 4-Hydroxy-2-(2-methylthiophenyl)pyridine can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds, which is a biomimetic method . Another method includes the use of alkyne cyclizations with transition metal complexes and ketene transformations . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

4-Hydroxy-2-(2-methylthiophenyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, sodium iodide, and basic conditions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4-Hydroxy-2-(2-methylthiophenyl)pyridine has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis due to its electrophilic and nucleophilic centers . In biology, it exhibits diverse biological effects, including antifungal, antibacterial, and cytotoxic activities . In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(2-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various cellular responses . For instance, its antifungal and antibacterial activities are likely due to its ability to disrupt cell membrane integrity and inhibit essential enzymes.

Comparison with Similar Compounds

4-Hydroxy-2-(2-methylthiophenyl)pyridine can be compared with other similar compounds such as 4-Hydroxy-2-pyridone alkaloids . These compounds share structural similarities but differ in their biological activities and applications. For example, while both exhibit antibacterial properties, this compound has a broader range of applications in industrial and environmental research. Other similar compounds include 4-Hydroxy-2-pyrones, which are known for their bioactivity and use in organic synthesis .

Properties

IUPAC Name

2-(2-methylsulfanylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZHLWVFZLWYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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